[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-2-4-7-6(9-8-4)12-3-5(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIZVWLSIUZYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371126-60-2 | |
| Record name | 371126-60-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-ethyl-1H-1,2,4-triazole with a suitable thiol reagent under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as acetonitrile or dioxane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid may involve continuous flow processes to enhance efficiency and yield. These methods are designed to be environmentally benign and cost-effective, utilizing metal-free catalysts and atom-economical reactions . The use of microwave irradiation has also been explored to accelerate the synthesis and improve product purity .
Chemical Reactions Analysis
Types of Reactions
[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Properties
Research indicates that [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve the disruption of cellular processes due to its interaction with microbial enzymes.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, a study conducted on various cancer cell lines (including melanoma and breast cancer cells) showed that derivatives of this compound exhibit significant cytotoxic effects. The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (µM) | Compound | Reference |
|---|---|---|---|
| Melanoma (IGR39) | 15 | This compound | |
| Breast Cancer (MDA-MB-231) | 25 | This compound | |
| Pancreatic Carcinoma (Panc-1) | 30 | This compound |
Agricultural Applications
In agriculture, this compound has been investigated for its potential as a plant growth regulator and fungicide. Its ability to enhance resistance against fungal pathogens in crops has been documented. Field trials have shown improved yields in treated crops compared to controls.
Case Study: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial properties of this compound against common pathogens in clinical settings. The results indicated a significant reduction in bacterial load when treated with the compound compared to untreated controls.
Case Study: Anticancer Research
Another pivotal study focused on the anticancer properties of this compound involved a series of derivatives tested for their cytotoxic effects on human cancer cell lines. The findings revealed that modifications to the triazole ring significantly influenced the potency of the compounds.
Mechanism of Action
The mechanism of action of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function . The sulfur atom in the thioacetic acid moiety can also participate in redox reactions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Structural-Activity Relationships (SAR)
- Alkyl Chain Length : Ethyl substitution improves metabolic stability over methyl but may reduce solubility .
- Aromatic Substitutents : Thiophene and methoxyphenyl groups enhance bioactivity via π-π interactions and hydrogen bonding .
- Salt Forms : Potassium salts generally outperform sodium in biological systems due to better cellular uptake .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | LogP | Topological PSA (Ų) |
|---|---|---|---|---|
| [(3-Ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid | C₆H₉N₃O₂S | 203.22 | 1.2 | 89.5 |
| Tiazotic acid | C₅H₇N₃O₂S | 173.19 | 0.8 | 89.5 |
| Triazamate | C₁₃H₂₂N₄O₃S | 314.40 | 2.1 | 84.7 |
Biological Activity
[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields such as oncology and antimicrobial therapy.
Chemical Structure and Properties
This compound is characterized by a triazole ring and a thioacetic acid group. Its molecular structure allows it to interact with various biological targets, making it a versatile compound for research and development.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄O₂S |
| Molecular Weight | 188.23 g/mol |
| Solubility | Highly soluble in water |
| Appearance | White crystalline solid |
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives showed higher selectivity and potency against melanoma cells compared to other cancer types .
Case Study: Cytotoxicity Testing
In a study involving the MTT assay, several synthesized triazole derivatives were evaluated for their cytotoxic effects. The most promising candidates demonstrated IC₅₀ values below 20 µM against melanoma cells, indicating strong potential as anticancer agents .
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular signaling pathways. For example, it has been reported to inhibit kinases and lysine-specific demethylase 1 (LSD1), which play crucial roles in gene regulation and cancer progression .
Molecular Mechanism
The compound's thio group can participate in thiol-disulfide exchange reactions, influencing enzyme activity. Additionally, the amino group can engage in hydrogen bonding with enzyme active sites, further modulating their function.
Antimicrobial Activity
Beyond its anticancer properties, this compound has shown promising antimicrobial activity. Studies have evaluated its efficacy against various Gram-positive and Gram-negative bacteria. For instance, some derivatives exhibited minimum bactericidal concentrations (MBC) as low as 15.6 µg/mL against specific bacterial strains .
Antimicrobial Efficacy Testing
A comparative analysis was conducted on the antimicrobial activities of several triazole derivatives. The results highlighted that certain compounds demonstrated significant inhibition against pathogens like Escherichia coli and Salmonella enteritidis, suggesting potential applications in treating bacterial infections .
Q & A
Q. What are the common synthetic routes for [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides or hydrazides with appropriate reagents. For example:
- Route 1 : Reacting ethyl isothiocyanate with sodium salts of precursors (e.g., xanthines) to form hydrazides, followed by intramolecular cyclization in acidic conditions .
- Route 2 : Alkylation of triazole-thiol intermediates with chloroacetic acid derivatives under reflux in solvents like propan-2-ol .
Key steps include pH control, temperature optimization (e.g., reflux for 3–4 hours), and purification via recrystallization. Yields depend on substituent electronic effects and steric hindrance .
Q. What spectroscopic and chromatographic methods validate the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., S-H stretching at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions; e.g., ethyl group protons appear as triplets (~1.2 ppm for CH₃, ~2.5 ppm for CH₂) .
- Chromatography (HPLC-DAD) : Quantifies purity and detects impurities using reverse-phase columns (C18) with UV detection at 254 nm .
- Elemental Analysis : Validates empirical formula (e.g., C₈H₁₀N₄O₂S) within ±0.3% error .
Q. What biological activities are reported for derivatives of this compound?
- Methodological Answer : Derivatives exhibit:
- Antifungal Activity : Tested via agar diffusion against Candida albicans (MIC ~12.5 µg/mL) .
- Actoprotective Effects : Potassium salts enhance physical endurance in rodent models, outperforming riboxin by 6.32% .
- Plant Growth Regulation : Salts of analogous triazole-thioacetates improve corn germination rates by 20–30% under stress .
Bioassays require standardized protocols (e.g., CLSI guidelines for MIC, actoprotective tests using forced swimming) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent Selection : Propan-2-ol increases cyclization efficiency compared to ethanol due to higher boiling point (82°C vs. 78°C) .
- Catalysis : Adding acetic acid (10% v/v) accelerates hydrazone formation via acid-catalyzed condensation .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100 W) while maintaining ~85% yield .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Cation Effects : Potassium salts (e.g., compound Ia) show higher antifungal activity than sodium salts due to better membrane permeability .
- Substituent Analysis : Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance activity, while bulky groups (e.g., morpholine) reduce it .
- Dose-Response Curves : EC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) to account for variability .
Q. What crystallographic techniques determine the 3D structure of this compound?
- Methodological Answer :
- X-Ray Diffraction : Single-crystal analysis via SHELXL refines bond lengths/angles (e.g., C-S bond: 1.78 Å) .
- ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement parameters (ADPs) and confirm stereochemistry .
Challenges include obtaining high-quality crystals via vapor diffusion and resolving twinning using SHELXD .
Q. How do structural modifications influence pharmacological efficacy?
- Methodological Answer :
- SAR Studies :
| Modification | Effect | Example |
|---|---|---|
| Ethyl → Phenyl | Increased lipophilicity (logP +0.5) | Higher antifungal MIC |
| Thioacetic acid → Acetamide | Enhanced CNS penetration | Improved actoprotection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
